(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride
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Overview
Description
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is an organic compound with the molecular formula C4H6ClNO4S. It is a derivative of oxazolidinone and contains a sulfonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride typically involves the reaction of oxazolidinone derivatives with sulfonyl chloride reagents. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride: Similar structure but with a methyl group at the 3-position.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group
Uniqueness
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is unique due to its combination of the oxazolidinone ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
The compound (2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride is a member of the oxazolidinone family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antithrombotic agent. The molecular formula is C6H8ClNO3S with a molecular weight of approximately 199.61 g/mol.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for the development of new antibacterial agents.
Case Study:
A study explored the efficacy of oxazolidinone derivatives against resistant strains of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as effective treatments for resistant infections .
Antithrombotic Properties
Another significant biological activity of this compound is its potential as an antithrombotic agent. Research has indicated that oxazolidinone derivatives can inhibit coagulation factors such as thrombin and factor Xa, which are crucial in the coagulation cascade.
Experimental Findings:
In vitro studies demonstrated that specific derivatives exhibited over 10,000-fold selectivity for factor Xa compared to other serine proteases, showcasing their potential for use in anticoagulant therapy . This selectivity is essential for minimizing side effects associated with anticoagulants.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the oxazolidinone ring. A comparison of structurally similar compounds reveals how modifications affect their pharmacological profiles:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Benzyl-2-oxo-1,3-oxazolidin-5-one | Contains a benzyl group | Exhibits strong antibacterial activity |
5-Chloro-N-(2-methylphenyl)oxazolidin | Chlorinated derivative | Potentially enhanced bioactivity due to halogen |
2-Oxo-3-(4-fluorophenyl)-1,3-oxazolidine | Fluorinated phenyl substituent | Increased lipophilicity may improve absorption |
These variations highlight the importance of structural modifications in enhancing the efficacy and selectivity of oxazolidinone derivatives.
The mechanism by which this compound exerts its biological effects involves interactions with key biological macromolecules. For antibacterial activity, it binds selectively to bacterial ribosomes, inhibiting protein synthesis. For antithrombotic activity, it interacts with coagulation factors such as factor Xa.
Properties
IUPAC Name |
(2-oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO4S/c5-11(8,9)2-3-1-6-4(7)10-3/h3H,1-2H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIUYUOEDTXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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